4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid
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Overview
Description
4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid is a chemical compound that has recently gained attention in scientific research due to its potential for various applications. This compound is also known as ferulic acid, and it is a natural phenolic compound found in plants such as rice, wheat, and oats. Ferulic acid has been studied extensively for its antioxidant and anti-inflammatory properties, as well as its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Spectroscopic Studies
Research has shown the synthesis and characterization of esters of p-methoxy trans-cinnamic acid, providing insights into their structures and properties. Notably, esters of this compound have been synthesized and studied using various spectroscopic techniques, shedding light on their structural characteristics (Sharma et al., 1988).
Compartmentalization in Sphagnum
In a study on Sphagnum magellanicum, compounds related to trans-cinnamic acid were isolated and analyzed. The study found that specific compartments store endogenous free water-soluble phenolics, including trans-cinnamic acid derivatives (Rasmussen et al., 1995).
Enzymatic Reactions
Research on the amination of olefinic bonds catalyzed by Phenylalanine ammonia-lyase revealed that trans-Cinnamic acid analogs are key substrates in certain enzymatic reactions (Zhao Jian, 1993).
Alpha-Glucosidase Inhibition
A study investigating trans-cinnamic acid derivatives for alpha-glucosidase inhibitory activity found that 4-methoxy-trans-cinnamic acid and its ethyl ester exhibit potent inhibitory activity. This research suggests that these derivatives could be classified as new alpha-glucosidase inhibitors (Adisakwattana et al., 2004).
Antioxidant Properties
Research into the kinetics of lipid oxidation in the presence of cinnamic acid derivatives, including 3-methoxy-4-hydroxy-cinnamic acid, revealed their potential as antioxidants. This study contributes to the understanding of the antioxidant properties of these compounds in food systems (Kortenska et al., 2002).
Cytochrome P450 Oxidation
A study on the catalytic oxidation of para-substituted cinnamic acid derivatives by cytochrome P450 monooxygenase, CYP199A4, revealed that this enzyme can efficiently and selectively oxidize cinnamic acid derivatives, suggesting its potential for biocatalytic applications (Chao et al., 2016).
properties
CAS RN |
180387-79-5 |
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Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(Z)-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C20H18O8/c1-26-16-10-13(3-6-14(16)21)11-18(20(24)25)28-15-7-4-12(5-8-19(22)23)9-17(15)27-2/h3-11,21H,1-2H3,(H,22,23)(H,24,25)/b8-5+,18-11- |
InChI Key |
GGCXWTMEZZGUFT-ZMCAKAGVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)O)OC)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)O)OC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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